molecular formula C18H35ClO B042655 Stearoyl chloride CAS No. 112-76-5

Stearoyl chloride

Cat. No. B042655
CAS RN: 112-76-5
M. Wt: 302.9 g/mol
InChI Key: WTBAHSZERDXKKZ-UHFFFAOYSA-N
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Description

Stearoyl chloride, also known as Octadecanoyl chloride, is a chemical compound with the linear formula CH3(CH2)16COCl12. It has a molecular weight of 302.92[][]. The physical properties of Stearoyl chloride include a refractive index of 1.454 (lit.), boiling point of 174-178 °C/2 mmHg (lit.), melting point of 21-22 °C (lit.), and a density of 0.897 g/mL at 25 °C (lit.)[][].
In the context of scientific research, Stearoyl chloride has been used in the synthesis of 4-fluoroceramide1. It has also been used in the preparation of shimofuridin analogs: 2′-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine and -uridine1. Furthermore, Stearoyl chloride can modify cellulose diacetate (CDA) by replacing residual free hydroxyl groups in synthesizing materials that are used to produce surgical masks, smocks, and other industrial products to absorb dust and haze-fog. It can also be used in the synthesis of ultrastable coaxial cable-like superhydrophobic mesh[].

Synthetic Analysis

Reaction Equation  The synthesis of stearoyl chloride typically involves the reaction of stearic acid with a chlorinating agent. The general reaction equation is as follows:
R-COOH+SOCl2​→R-COCl+SO2​+HCl
where R represents the stearic acid chain (CH3(CH2)16).
Reaction Conditions  The synthesis of stearoyl chloride is typically carried out under reflux conditions[].
Reaction Steps  A typical synthesis process of stearoyl chloride involves the following steps[]:
A flask equipped with a mechanical stirrer, reflux condenser, heating mantle and pressure equalizing addition funnel is charged with stearic acid and a solvent (such as toluene).
The mixture is stirred and heated to reflux.
Reaction Mechanism  The reaction mechanism involves the nucleophilic substitution of the hydroxyl group (OH) in the carboxylic acid by a chloride ion (Cl) from the chlorinating agent.
Safety and Environmental Protection  Stearoyl chloride is classified as a skin corrosive substance[]. Therefore, appropriate personal protective equipment (PPE) such as eyeshields, faceshields, and gloves should be used when handling this compound[]. It’s also important to ensure proper ventilation and to avoid contact with skin and eyes. The environmental impact of stearoyl chloride depends on how it is handled and disposed of. It’s important to follow local regulations for disposal to minimize environmental impact.

Molecular Structure

Atomic Arrangement  Stearoyl chloride is composed of carbon(C), hydrogen (H), chlorine (Cl), and oxygen (O) atoms. The carbon atoms are arranged in a long chain, with hydrogen atoms attached to each carbon atom. At one end of the chain, there is a carbonyl group (C=O) and a chlorine atom (Cl) attached to the carbon[].
Bonding Type  Stearoyl chloride contains both covalent and polar covalent bonds. The bonds between the carbon and hydrogen atoms in the chain are covalent, while the bonds in the carbonyl group and between the carbon and chlorine atoms are polar covalent[].
Geometry  The geometry around each carbon atom in the chain is tetrahedral, while the geometry around the carbon atom in the carbonyl group is planar. The carbon-chlorine bond is linear[].
Electron Cloud Distribution  The electron cloud in stearoyl chloride is distributed along the carbon chain and around the carbonyl group and chlorine atom. The electron cloud is more dense around the oxygen and chlorine atoms due to their higher electronegativity compared to carbon[].

Mechanism Of Action

Target of Action  Stearoyl chloride acts on free hydroxyl groups present in various compounds. It is used to acylate these groups, replacing them with a stearoyl group[].
Mode of Action  Stearoyl chloride is highly reactive due to the presence of the acyl chloride functional group. This group is susceptible to nucleophilic attack, which leads to the substitution of the chloride ion with a nucleophile[].
Result of Action  The action of stearoyl chloride leads to the formation of esters, amides, and other acylated products. For example, it can react with alcohols to form esters, with ammonia and amines to form amides[]. These reactions are used in various applications, such as the modification of cellulose diacetate and the synthesis of superhydrophobic mesh[].
Side Effects  As a reactive compound, stearoyl chloride can cause burns and eye damage. It is classified as a skin corrosive substance[]. Therefore, appropriate safety measures should be taken when handling this compound.
Action Environment  The reactivity of stearoyl chloride can be affected by environmental factors such as temperature and the presence of other reactive species. For example, it is typically used under controlled conditions in a laboratory or industrial setting[].

Physical Properties

State    Stearoyl chloride is a solid at standard temperature and pressure[].
Color and Appearance  Stearoyl chloride is a strongly brown solid[].
Density  The density of stearoyl chloride is 0.897 g/mL at 25 °C[][][].
Melting Point and Boiling Point  The melting point of stearoyl chloride is 21-22℃. The boiling point is 174-178℃ at 2 mmHg[][][].
Refractive Index  The refractive index of stearoyl chloride is 1.454[][][].

Chemical Properties

Chemical Reaction Types  Stearoyl chloride is an acid chloride, and it typically undergoes nucleophilic acyl substitution reactions. It can react with alcohols to form esters. It can also react with water, ammonia, and alcohol[].
Reactivity  Stearoyl chloride is soluble in hydrocarbons, such as alcohol,benzene, ether.It reacts with water, ammonia, alcohol, etc[].
Redox Property  Specific information on the redox properties of stearoyl chloride is not readily available. However, as an acid chloride, it is typically more reactive than carboxylic acids and esters, and less reactive than acyl chlorides.
Acidity and Alkalinity  Stearoyl chloride, like other acid chlorides, is acidic due to the presence of the electron-withdrawing chlorine atom.
Stability  Stearoyl chloride is generally stable under normal conditions. However, it should be stored at 4°C under an inert atmosphere for maximum stability[].
Toxicity  Stearoyl chloride is classified as a skin corrosive substance, causing severe skin burns and eye damage6. It has a lethal dose (LD50) of 7500 mg/kg in rats. It is advised to avoid breathing its dust, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound[].

Biochemical Properties

Stearoyl chloride has been used in various biochemical reactions. It can modify cellulose diacetate (CDA) by replacing residual free hydroxyl groups3. This modification is used in synthesizing materials that are used to produce surgical masks, smocks, and other industrial products to absorb dust and haze-fog[].
Cellular Effects  Stearoyl chloride has been found to interact with Stearoyl CoA Desaturase 1 (SCD1), an enzyme that catalyzes the rate-limiting step in the production of monounsaturated fatty acids (MUFA) that are major components of tissue lipids[]. Alteration in SCD1 expression changes the fatty acid profile of these lipids and produces diverse effects on cellular function.
Molecular Mechanism  The molecular mechanism of Stearoyl chloride involves its interaction with the enzyme SCD1. SCD1 converts saturated fatty acids to monounsaturated fatty acids. The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells[].
Time Effect  The time effect of Stearoyl chloride is observed in its application in the modification of cotton filter fabric. The hydrophobic modified cotton filter fabric exhibits high contact angles, which only decrease slightly after 5 hours droplet holding time[]. This suggests a sustained effect of Stearoyl chloride over time.

Common Problem

Some frequently asked questions about staroyl chloride

What is stearoyl chloride used for?
Stearoyl chloride was used in the synthesis of 4-fluoroceramide. It was also used in the preparation of shimofuridin analogs: 2′-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine and -uridine[].
What is the BP of stearoyl chloride?
The boiling point of an stearoyl chloride is  174-178 °C/2 mmHg (lit.)
What are the special chemical properties of stearyl chloride?
Stearoyl chloride has been shown to interact with hydrogen bonds, which are electrostatic interactions between charged or polar molecules. Stearoyl chloride also reacts with an acid complex (a compound containing an acid and a base) to form water as the product. Hydrogen bonding interactions occur when two molecules have a negatively charged atom on one molecule and a positively charged atom on the other, forming a weak chemical bond. Stearoyl chloride has been shown to be stable in water because it contains hydroxyl groups that can form hydrogen bonds with water molecules. This property of stearoyl chloride may make it useful in drug delivery systems that rely on membrane permeability[].
Is chloride bad for high blood pressure?
Among the environmental factors that affect blood pressure, dietary sodium chloride has been studied the most, and there is general consensus that increased sodium chloride intake increases blood pressure.

Research Directions

Synthesis of Stearoyl Chloride and Characterization of Surfactants for Nanoparticle Production

This research direction involves the synthesis of stearoyl piperidinium chloride and its characterization using NMR, FTIR, and elemental analysis. The surfactant's properties such as surface tension, CMC, effectiveness, efficiency, and anti-static properties are investigated. It is noted that the number of methylene groups in the hydrophobic chain significantly affects these properties. Additionally, stearoyl piperidinium chloride is identified as a potential capping agent in the microemulsion synthesis of MnS nanoparticles[].

Development of Drug Delivery Systems Using Stearoyl Derivatives

Another research direction is the development of stearoyl chitosan (SC) for drug delivery systems. The synthesis of SC is achieved through the reaction of chitosan with stearoyl chloride. The study explores the structural analysis of SC and its ability to form nanoparticles in phosphate-buffered saline. The loading efficacy of SC with antimetabolite drugs is examined, with pemetrexed showing the highest drug-loading value. The research suggests that SC nanoparticles could be a promising strategy for controlled drug release in chemotherapy[].

Stearoyl chloride Preparation of labeled substrates for enzyme assays

The preparation of stearoyl[1-14C]sulfogalactosylsphingosine is a research direction focused on creating substrates for enzyme assays, specifically cerebroside sulfatase. The method involves a two-step process to prepare the lysosulfatide intermediate and then couple it to [1-14C]stearic acid. The resulting labeled substrate is convenient for cerebroside sulfatase determination due to the stability of the 14C isotope[].

Scientific Research Applications

Lipid Chemistry and Biochemistry:
Stearoyl chloride is a key building block in lipid synthesis. It serves as a precursor for the production of stearoyl-containing lipids, such as triglycerides, phospholipids, and waxes.
Researchers use it to study fatty acid metabolism, lipid signaling pathways, and lipid-based cellular processes["].
Surface Modification and Superhydrophobic Materials:
Stearoyl chloride can modify cellulose diacetate (CDA) by replacing residual free hydroxyl groups. This modification enhances the material’s hydrophobicity.
Applications include producing surgical masks, smocks, and other industrial products that absorb dust and haze-fog.
Additionally, it contributes to the synthesis of ultrastable coaxial cable-like superhydrophobic mesh["].
Organic Synthesis and Chemical Reactions:
Chemists use stearoyl chloride as an acylating agent in various reactions.
It participates in the preparation of diverse compounds, including ceramides, esters, and amides.
Researchers explore its reactivity in nucleophilic substitution, amidation, and esterification reactions[].
Surfactant and Emulsifier Development:
Stearoyl chloride derivatives find applications as surfactants and emulsifiers.
These compounds stabilize oil-in-water or water-in-oil emulsions, essential for formulations in cosmetics, pharmaceuticals, and food products[].
Polymer Chemistry and Material Science:
Stearoyl chloride contributes to the synthesis of polymers with specific properties.
Researchers incorporate it into polymer chains to modify mechanical, thermal, and surface characteristics["].
Applications include coatings, adhesives, and polymer blends.
Drug Delivery Systems:
Scientists explore stearoyl chloride-based derivatives for drug delivery.
By attaching drugs to stearoyl moieties, they enhance drug solubility, stability, and targeted release.
Lipid-based drug carriers, such as liposomes and micelles, benefit from stearoyl derivatives[].
Agrochemicals and Pesticides:
Stearoyl chloride derivatives serve as intermediates in the synthesis of herbicides, insecticides, and fungicides.
Researchers modify the stearoyl moiety to enhance the bioavailability and efficacy of these agrochemicals["].
Flavor and Fragrance Industry:
Stearoyl chloride contributes to the creation of flavoring agents and fragrances["].
Chemists use it to acylate alcohols, amines, or thiols, resulting in esters or amides with specific scents or flavors.
Photography and Photographic Chemicals:
Stearoyl chloride is involved in the preparation of light-sensitive compounds used in photography.
It plays a role in the synthesis of silver halide emulsions for photographic films and papers["].
Textile and Leather Industry:
Stearoyl chloride-treated textiles and leather exhibit improved water repellency and durability.
Manufacturers apply it to fabric finishes and leather coatings[].

Product Comparison

Stearoyl chloride,Palmitoyl chloride,Lauroyl chloride  and Oleoyl chloride: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure
All four compounds belong to the class of acyl chlorides, also known as acid chlorides, which are derivatives of fatty acids containing a chloride functional group (–COCl)[].
They are derived from fatty acids and possess similar acyl chloride functional groups attached to the carbon chain[][].
Reactivity
Stearoyl chloride, Palmitoyl chloride, Lauroyl chloride, and Oleoyl chloride are highly reactive compounds due to the presence of the acyl chloride functional group[].
They readily undergo nucleophilic substitution reactions, such as acylation reactions, with nucleophiles like alcohols, amines, and thiols[].

Differences

Carbon Chain Length
Stearoyl chloride: Stearoyl chloride has an 18-carbon chain (C18) and is derived from stearic acid.
Palmitoyl chloride: Palmitoyl chloride has a 16-carbon chain (C16) and is derived from palmitic acid[][].
Lauroyl chloride: Lauroyl chloride has a 12-carbon chain (C12) and is derived from lauric acid[].
Oleoyl chloride: Oleoyl chloride has an 18-carbon chain (C18) with one unsaturated double bond and is derived from oleic acid[].
Degree of Saturation
Stearoyl chloride, Palmitoyl chloride, and Lauroyl chloride are saturated fatty acid derivatives, meaning their carbon chains contain only single bonds[][].
Oleoyl chloride is an unsaturated fatty acid derivative, containing one unsaturated double bond in its carbon chain.
Physical characteristics
Stearoyl chloride, Palmitoyl chloride, and Oleoyl chloride are typically colorless to pale yellow liquids at room temperature[].
Lauroyl chloride is also a liquid at room temperature but may have slightly different physical properties, such as viscosity and odor, due to its shorter carbon chain[].
Applications
These compounds are utilized in various chemical synthesis processes, including the production of surfactants, esters, amides, and other organic compounds[].
Stearoyl chloride, Palmitoyl chloride, and Lauroyl chloride are often used as acylating agents in organic synthesis.
Oleoyl chloride finds applications in the preparation of fatty acid derivatives for use in cosmetics, pharmaceuticals, and food additives.
Reactivity with Nucleophiles
The reactivity of these compounds with nucleophiles may vary based on the length and saturation of their carbon chains. Generally, longer and unsaturated chains may exhibit slower reaction rates due to steric hindrance and electronic effects[].
Stearoyl chloride, Palmitoyl chloride, Lauroyl chloride, and Oleoyl chloride share similarities in their chemical structure and reactivity as acyl chlorides but exhibit differences in carbon chain length, degree of saturation, physical properties, applications, and reactivity with nucleophiles.

properties

IUPAC Name

octadecanoyl chloride
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InChI

InChI=1S/C18H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3
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InChI Key

WTBAHSZERDXKKZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)Cl
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Molecular Formula

C18H35ClO
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DSSTOX Substance ID

DTXSID9051583
Record name Octadecanoyl chloride
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Molecular Weight

302.9 g/mol
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Physical Description

Liquid, mp = 23 deg C; [HSDB] Slightly viscous liquid; mp = 18-22 deg C; [MSDSonline] White solid; mp = 21 deg C; [MSDSonline]
Record name Octadecanoyl chloride
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Boiling Point

215 °C @ 15 MM HG
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Solubility

SOL IN HOT ALCOHOL, SOL IN HYDROCARBONS AND ETHERS
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Product Name

Stearoyl chloride

CAS RN

112-76-5
Record name Stearoyl chloride
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Melting Point

23 °C
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Synthesis routes and methods I

Procedure details

A solution of oxalyl chloride (53.5 g, 422 mmol) in 150 mL of chloroform was added drop wise to a solution of stearic acid (30.0 g, 105 mmol) in 250 mL of chloroform. After stirring overnight at ambient temperature the solution was concentrated and co-evaporated twice with chloroform. Drying under vacuum for 1 hour yielded a quantitative yield of a white solid. 1H-NMR (CDCl3): δ=2.85 (t, 2H), 1.70 (q, 2H), 1.30 (m, 28H), 0.85 (t, 3H) ppm. 13C-NMR (CDCl3): δ=173.6, 47.1, 31.9, 29.7, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.4, 25.1, 22.7, 14.1 ppm. FT-IR: ν=2292, 2853, 1799 (C═O stretch), 1466, 953, 720, 680 cm−1.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

170.4 g (0.6 mol) of stearic acid and 890 g of monochlorobenzene are introduced into the reactor and 594 g (6 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative. The reaction medium is heated to 120° C. and is maintained at this temperature for 1 hour 30 minutes and is then heated to 150° C. and maintained at this new temperature for 1 hour. The level of residual acid is then about 1.4 mol %, the level of residual anhydride is zero and the level of stearoyl chloride obtained 98.6 mol %. The maximum pressure reached was 9 bar relative.
Quantity
170.4 g
Type
reactant
Reaction Step One
Quantity
594 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Stearoyl chloride
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Reactant of Route 2
Stearoyl chloride
Reactant of Route 3
Stearoyl chloride
Reactant of Route 4
Stearoyl chloride
Reactant of Route 5
Stearoyl chloride
Reactant of Route 6
Stearoyl chloride

Q & A

Q1: What is the common synthesis method for stearoyl chloride?

A1: Stearoyl chloride is typically synthesized by reacting stearic acid with thionyl chloride, often using N,N-dimethylformamide as a catalyst. This method offers high product purity and reduced by-product formation. []

Q2: What is the molecular formula and weight of stearoyl chloride?

A2: The molecular formula of stearoyl chloride is C18H35ClO, and its molecular weight is 302.9 g/mol.

Q3: How can stearoyl chloride be characterized spectroscopically?

A3: Stearoyl chloride can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. FTIR spectra exhibit characteristic peaks for the C=O stretch of the acyl chloride group and C-Cl bond. [, , ]

Q4: How is stearoyl chloride employed in cellulose modification?

A4: Stearoyl chloride reacts with cellulose, forming cellulose stearate esters. This modification alters cellulose's solubility, making it soluble in organic solvents. This is crucial for applications like electrospinning to produce fibrous materials. [, ]

Q5: What is the impact of stearoyl chloride modification on the properties of chitosan?

A5: Stearoyl chitosan, synthesized by reacting depolymerized chitosan with stearoyl chloride, displays enhanced drug delivery properties. The modified chitosan forms nanoparticles in solution, capable of encapsulating and releasing antimetabolite drugs like pemetrexed in a controlled manner. []

Q6: How does stearoyl chloride contribute to the synthesis of superhydrophobic materials?

A6: Stearoyl chloride introduces long hydrophobic alkyl chains onto various materials, contributing to superhydrophobicity. This modification is employed to create materials for oil/water separation. For instance, treating cellulose with stearoyl chloride yields superhydrophobic cellulose stearate esters capable of selectively adsorbing oil. [, ]

Q7: Can stearoyl chloride be used to modify other polymers?

A7: Yes, stearoyl chloride is versatile and can modify various polymers. It reacts with polymers containing hydroxyl or amine groups. Examples include:

  • Modification of poly(glycerol adipate) to introduce hydrophobic domains and enable nanoparticle formation. []
  • Reaction with polyvinyl alcohol-formaldehyde to create hydrophobic sponges for oil absorption. [, ]

Q8: What are the advantages of using stearoyl chitosan in drug delivery systems?

A8: Stearoyl chitosan, being amphiphilic, self-assembles into nanoparticles in aqueous solutions. These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The controlled drug release properties of stearoyl chitosan make it promising for targeted drug delivery applications. []

Q9: How is stearoyl chloride used in the preparation of solid-solid phase change materials (SS-PCMs)?

A9: Stearoyl chloride, when reacted with urea, produces compounds like 1,3-bisstearoylurea and 1,1,3,3-tetrastearoylurea. These compounds exhibit solid-solid phase change behavior, making them suitable for thermal energy storage applications. The long alkyl chains of stearoyl chloride contribute to the desired thermal properties. []

Q10: How does the use of stearoyl chloride impact the performance of polypropylene/polylactic acid/cellulose composites?

A10: Incorporating cellulose treated with stearoyl chloride into polypropylene/polylactic acid blends enhances the composite's resistance to accelerated weathering. The hydrophobic nature of stearoyl chloride modification prevents water absorption and degradation, improving the composite's long-term stability. []

Q11: What are the applications of stearoyl chloride in surface modifications for tribological improvement?

A11: Stearoyl chloride is utilized as a surface modifier to enhance the tribological properties of materials. For instance, a 3-layer organic film containing a polydopamine interlayer and a stearoyl chloride outer layer exhibits superior friction reduction and antiwear properties. []

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